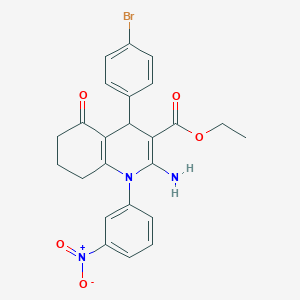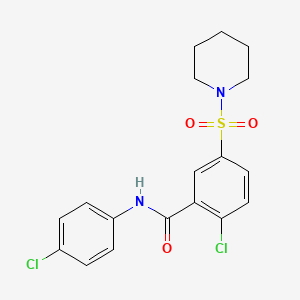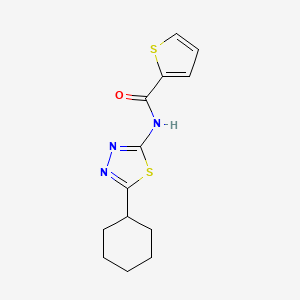
2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a dinitrophenyl group attached to the tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and leading to increased heat production . This mechanism is similar to that of other dinitrophenyl compounds, which are known to affect cellular energy metabolism.
Comparison with Similar Compounds
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar biological activities.
2,4-Dinitroanisole: Another dinitrophenyl compound with applications in organic synthesis and explosives.
2,4-Dinitrobenzoic Acid: Used in the synthesis of various organic compounds and as a reagent in analytical chemistry .
Uniqueness: 2-(2,4-Dinitrophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. The presence of the tetrahydroisoquinoline ring allows for additional interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H13N3O4/c19-17(20)13-5-6-14(15(9-13)18(21)22)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2 |
InChI Key |
OFCWRUWGWVDVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15013364.png)
![Morpholine, 4-[[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]acetyl]-](/img/structure/B15013371.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B15013373.png)
![4-({(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15013377.png)

![2-[({(Z)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15013393.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15013401.png)
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)
![2,2'-[(2,2,3,3,4,4,5,5-Octafluoro-1,6-dioxohexane-1,6-diyl)diimino]bis(3-hydroxypropanoate)](/img/structure/B15013431.png)




